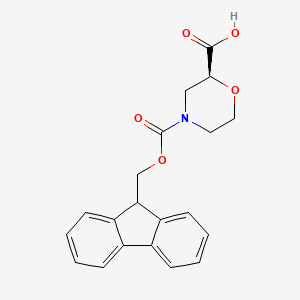

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid

Description

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid is a chiral heterocyclic compound featuring a morpholine ring substituted with a carboxylic acid group at the 2-position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 4-position. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The (2S)-stereochemistry at the morpholine ring confers specificity in molecular interactions, making this compound a valuable building block in medicinal chemistry and solid-phase synthesis .

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZVFPRISNDQLQ-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.

Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

Reduction: Reduction reactions can target the carbonyl groups.

Substitution: The Fmoc group can be substituted under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Bases like piperidine are commonly used to remove the Fmoc group.

Major Products

Oxidation: Products may include oxidized derivatives of the morpholine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Deprotected amino acids or peptides.

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis

The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. This compound serves as a building block for synthesizing various peptides, which are crucial for therapeutic applications. The ability to protect amino groups while allowing for further functionalization makes it valuable in creating complex peptides with potential therapeutic properties.

1.2 Drug Development

The compound's structural features suggest interactions with biological targets, including enzymes and receptors involved in metabolic pathways. Computational studies indicate its potential binding affinity, making it a candidate for developing new drugs aimed at specific diseases. Its unique stereochemistry may enhance selectivity and efficacy compared to similar compounds.

2.1 Interaction Studies

Research has focused on the binding affinity of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid to various proteins and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess these interactions, providing insights into the compound's mechanism of action.

2.2 Anticancer Potential

Emerging studies suggest that compounds related to this morpholine derivative exhibit anticancer activity. By modifying the structure and evaluating its effects on cancer cell lines, researchers aim to identify potential therapeutic agents that can inhibit tumor growth or induce apoptosis in cancer cells.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Morpholine Ring : Starting from appropriate precursors, the morpholine ring is synthesized through cyclization reactions.

- Fmoc Protection : The amine group on the morpholine is protected using Fmoc chloride under basic conditions.

- Carboxylic Acid Introduction : The carboxylic acid group is introduced through standard carboxylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Mechanism of Action

The compound acts by protecting the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring that the peptide chain grows in a controlled manner. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Ring Size and Heteroatoms :

- Substituents :

- Stereochemistry :

- The (2S) configuration in the target compound vs. (2R,3S) in methyl-substituted analogs influences chiral recognition in enzymatic processes and crystallization behavior .

Biological Activity

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid, commonly referred to as Fmoc-morpholine-2-carboxylic acid, is a compound characterized by its unique structure and potential biological activities. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis, providing protection to amine groups during chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol. The compound features a morpholine ring which contributes to its biological activity, particularly in enzyme interactions and receptor binding.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by interacting with their active sites, potentially blocking substrate access.

- Protein Binding : It has shown affinity for serum proteins like bovine serum albumin (BSA), which may influence its pharmacokinetics and bioavailability.

- Cell Cycle Modulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

Anticancer Activity

Recent studies have indicated that morpholine derivatives exhibit significant anticancer properties. In vitro evaluations using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis via caspase activation |

| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |

| DLA (Lymphoma) | 10.5 | Inhibition of tumor growth |

These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated, showing moderate activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 12 | Weak |

| Salmonella typhi | 18 | Strong |

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in November 2023 evaluated a series of morpholine derivatives, including Fmoc-morpholine derivatives, for their cytotoxic effects on human cancer cells. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase-mediated pathways .

- Enzyme Inhibition Studies : Another research highlighted the enzyme inhibitory potential of morpholine derivatives against acetylcholinesterase and urease. The findings suggested that these compounds could be developed into therapeutic agents for conditions like Alzheimer's disease and urinary infections .

- Protein Binding Interactions : Fluorescence quenching studies demonstrated that Fmoc-morpholine derivatives bind effectively to BSA, indicating their potential for drug formulation applications where protein binding is crucial for efficacy .

Q & A

Basic Questions

Q. What are the optimal synthetic strategies for (2S)-4-(Fmoc)morpholine-2-carboxylic acid, and how does the Fmoc group influence the reaction?

- Methodology : The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal with piperidine. For synthesizing derivatives like this compound, a common approach involves coupling Fmoc-protected intermediates with morpholine precursors. For example, Fmoc-protected amino acids (e.g., ) are reacted under mild basic conditions (e.g., using N,N-diisopropylethylamine in dichloromethane at -10–20°C). The morpholine ring is typically introduced via cyclization or substitution reactions. Key steps include resin pretreatment, iterative coupling, and final cleavage using trifluoroacetic acid (TFA) .

- Critical Parameters : Monitor reaction progress via HPLC to ensure complete coupling and avoid racemization. Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the Fmoc group.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at -20°C in a dry, dark environment to prevent moisture absorption and Fmoc cleavage. Avoid exposure to primary amines (e.g., Tris buffer) or basic conditions, which can prematurely deprotect the Fmoc group .

- Handling : Use nitrile gloves and safety goggles to minimize skin/eye contact. Work in a fume hood with adequate ventilation to avoid inhalation of dust or vapors. For spills, collect material using non-sparking tools and dispose via certified chemical waste facilities .

Advanced Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key steps:

- Grow high-quality crystals via vapor diffusion or slow evaporation.

- Collect data at low temperatures (e.g., 100 K) to minimize thermal motion.

- Refine the Flack parameter ( ) to determine absolute configuration. For near-centrosymmetric structures, employ twin refinement (e.g., using the

TWINcommand in SHELXL) to avoid false chirality assignments .- Data Interpretation : Validate the refined structure using residual density maps and R-factors. Cross-check with circular dichroism (CD) or NMR for solution-phase confirmation.

Q. What advanced analytical techniques are recommended for assessing purity and stability under varying experimental conditions?

- Purity Assessment :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Monitor UV absorbance at 265 nm (Fmoc chromophore) .

- MALDI-TOF MS : Confirm molecular weight with α-cyano-4-hydroxycinnamic acid as the matrix. Look for peaks corresponding to [M+H]+ and [M+Na]+ adducts .

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 3–10) and analyze degradation via LC-MS. Fmoc groups are labile above pH 8.

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C if degradation occurs above 25°C .

Q. How does the morpholine ring influence the compound’s reactivity in peptide coupling reactions?

- Mechanistic Insight : The morpholine ring’s conformation restricts rotational freedom, potentially enhancing coupling efficiency by pre-organizing reactive groups. Its electron-rich oxygen may stabilize transition states during amide bond formation.

- Experimental Design : Compare coupling kinetics (e.g., using HATU/DIPEA) with and without the morpholine moiety. Monitor reaction rates via in situ IR spectroscopy (amide bond formation at ~1650 cm⁻¹). Use NMR (1H, 13C) to assess conformational effects on chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.